What is the chemical structure of Eschweilenol C
What is the chemical structure of Eschweilenol C
Core Compound Details
Eschweilenol C is a natural phenolic compound and a derivative of ellagic acid.[1][2] It is recognized for a range of biological activities, including antifungal, anti-inflammatory, antioxidant, and antidiabetic properties.[1] This compound has been identified and isolated from several plant sources, notably the bark of Terminalia bentzoë, Terminalia fagifolia, and Eschweilera coriacea.[1][2][3] Its molecular formula is C₂₀H₁₆O₁₂, and it has a molecular weight of 448.3 g/mol .[2]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆O₁₂ | [2] |
| Molecular Weight | 448.3 g/mol | [2] |
| IUPAC Name | 6,7,14-trihydroxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | [2] |
| CAS Number | 211371-02-7 | [1] |
| Synonyms | 4-(alpha-Rhamnopyranosyl)ellagic acid, Ellagic acid deoxyhexoside | [2] |
| Physical Description | Powder | [1] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [1] |
Spectroscopic Data
The structural elucidation of Eschweilenol C has been accomplished through various spectrometric methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for Eschweilenol C, recorded in DMSO-d₆ at 308.1K on a 600 MHz spectrometer.
| Position | δC (ppm) | δH (ppm) | HMBC Correlations |
| Ellagic Acid Moiety | |||
| 1 | 111.8 | H-5, H-1', H-6' | |
| 2 | 140.9 | H-5 | |
| 3 | 149.5 | H-5 | |
| 4 | 112.5 | H-5 | |
| 5 | 112.8 | 7.55 (s) | C-1, C-2, C-3, C-4, C-6 |
| 6 | 159.0 | H-5 | |
| 1' | 113.8 | H-5', H-1'', H-6'' | |
| 2' | 140.0 | H-5' | |
| 3' | 150.8 | H-5' | |
| 4' | 112.5 | H-5' | |
| 5' | 112.9 | 7.56 (s) | C-1', C-2', C-3', C-4', C-6' |
| 6' | 159.0 | H-5' | |
| Rhamnose Moiety | |||
| 1'' | 102.1 | 5.58 (d, 1.8) | C-1, C-2'' |
| 2'' | 71.2 | 4.09 (dd, 3.4, 1.8) | C-1'', C-3'' |
| 3'' | 71.9 | 3.70 (dd, 9.5, 3.4) | C-2'', C-4'', C-5'' |
| 4'' | 73.1 | 3.40 (t, 9.5) | C-3'', C-5'' |
| 5'' | 70.0 | 3.82 (dq, 9.5, 6.2) | C-4'', C-6'' |
| 6'' | 18.1 | 1.25 (d, 6.2) | C-4'', C-5'' |
Data adapted from a study identifying Eschweilenol C from Terminalia fagifolia.[1]
Mass Spectrometry Data
High-resolution mass spectrometry using ESI-TOF in positive ion mode revealed two significant ions for Eschweilenol C.[1]
| Ion | m/z |
| [M+H]⁺ | 449.071 |
| [M-rhamnose+H]⁺ | 303.013 |
Biological Activities and Signaling Pathways
Eschweilenol C has demonstrated notable biological activities, with its anti-inflammatory and antifungal properties being the most extensively studied.
Anti-inflammatory Activity
Eschweilenol C exhibits significant anti-inflammatory effects. Studies on aqueous fractions of Terminalia fagifolia, where Eschweilenol C is the major constituent, have shown the ability to inhibit NF-κB activation in a lipopolysaccharide (LPS)-induced microglial cell model.[3] The inhibition of the NF-κB signaling pathway is a key mechanism for its anti-inflammatory action.
Caption: Inhibition of the NF-κB signaling pathway by Eschweilenol C.
Antifungal Activity
An aqueous fraction rich in Eschweilenol C has shown potent activity against various strains of Candida, including those resistant to fluconazole, with Minimum Inhibitory Concentrations (MICs) ranging from 0.4 to 1000 µg/mL.[3] Atomic Force Microscopy (AFM) has revealed that treatment with this fraction leads to morphological alterations in Candida albicans cells.[3]
Experimental Protocols
Isolation of Eschweilenol C from Terminalia fagifolia
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Extraction: The stem bark of Terminalia fagifolia is subjected to ethanolic extraction. The resulting extract is then fractionated to obtain an aqueous fraction.
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HPLC Purification: The aqueous fraction is lyophilized and redissolved for purification via High-Performance Liquid Chromatography (HPLC).
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System: A binary pump HPLC system (e.g., Shimadzu) equipped with a UV-vis detector.
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Column: Phenomenex-Luna C18 column (4 µm).
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Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile with 0.1% trifluoroacetic acid.
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Detection: The peak corresponding to Eschweilenol C is collected for further analysis.[1]
-
Caption: General workflow for the isolation of Eschweilenol C.
Antifungal Susceptibility Testing
The antifungal activity of Eschweilenol C can be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) protocols M27-A3 for yeasts.[1]
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Inoculum Preparation: A standardized inoculum of the fungal strain (e.g., Candida species) is prepared.
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Serial Dilutions: Two-fold serial dilutions of Eschweilenol C are prepared in a 96-well microtiter plate using a standardized medium (e.g., RPMI-1640).
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Inoculation: Each well is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50%) compared to the growth control.[4]
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of Eschweilenol C.
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Animal Model: Adult male Wistar rats (160-200 g) are used.
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Compound Administration: Eschweilenol C is administered, typically intraperitoneally, at various doses 30 minutes before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
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Induction of Edema: Paw edema is induced by a subplantar injection of 100 µL of 1% carrageenan suspension in saline into the right hind paw.
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Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
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Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by Eschweilenol C is calculated relative to the vehicle-treated control group.[5]
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. Three new ellagic acid derivatives from the bark of Eschweilera coriacea from the Suriname rainforest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal and anti-inflammatory potential of eschweilenol C-rich fraction derived from Terminalia fagifolia Mart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
